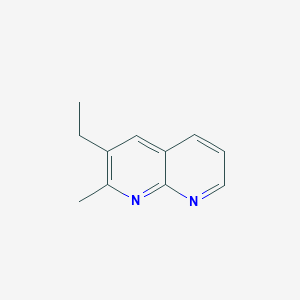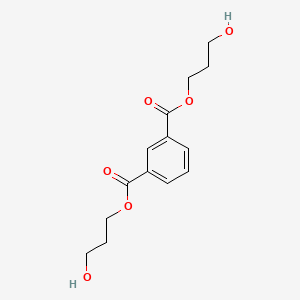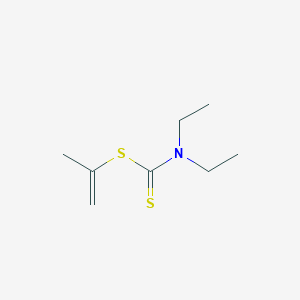
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is an organic compound characterized by the presence of chloro, nitro, and phenoxy groups attached to a phenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol typically involves multi-step reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 2-nitrophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 5-(2-Chloro-4-aminophenoxy)-2-aminophenol .
Applications De Recherche Scientifique
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
- 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
Uniqueness
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61148-00-3 |
|---|---|
Formule moléculaire |
C12H7ClN2O6 |
Poids moléculaire |
310.64 g/mol |
Nom IUPAC |
5-(2-chloro-4-nitrophenoxy)-2-nitrophenol |
InChI |
InChI=1S/C12H7ClN2O6/c13-9-5-7(14(17)18)1-4-12(9)21-8-2-3-10(15(19)20)11(16)6-8/h1-6,16H |
Clé InChI |
PBKJCJHZPIPQNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)



![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
